
2-chloro-1H-indole-3-carbaldehyde
Overview
Description
2-Chloro-1H-indole-3-carbaldehyde (CAS: 5059-30-3) is a halogenated indole derivative with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol . The compound features a chlorine substituent at the 2-position of the indole ring and a formyl group (-CHO) at the 3-position. Its physicochemical properties include a boiling point of 364.7°C (at 760 mmHg) and a recommendation for storage at 2–8°C under inert conditions to preserve stability . The aldehyde group renders it reactive in nucleophilic addition and condensation reactions, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with thionyl chloride (SOCl2) in the presence of a base such as pyridine. This reaction proceeds under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in pharmaceuticals and chemical research .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Condensation Reactions: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex structures.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or thiols in the presence of a base.
Condensation Reactions: Reagents like malononitrile or ethyl cyanoacetate under basic conditions.
Reduction Reactions: Sodium borohydride (NaBH4) in an appropriate solvent.
Major Products Formed:
- Substituted indole derivatives
- Condensation products such as heterodienes
- Reduced alcohol derivatives
Scientific Research Applications
Chemistry
2-Chloro-1H-indole-3-carbaldehyde is extensively used as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable precursor for:
- Multicomponent Reactions (MCRs) : These reactions facilitate the construction of complex molecular architectures by combining multiple reactants into a single product.
- Substitution and Condensation Reactions : The chlorine atom can be substituted with nucleophiles (e.g., amines) to create diverse derivatives, while the aldehyde group can engage in condensation reactions to form more complex structures.
Reaction Type | Description | Example Products |
---|---|---|
Substitution | Chlorine replaced by nucleophiles | Substituted indoles |
Condensation | Aldehyde participates in forming larger molecules | Heterodienes |
Reduction | Aldehyde reduced to alcohol | Alcohol derivatives |
Biology
In biological research, this compound is investigated for its potential antimicrobial , anticancer , and anti-inflammatory activities. Studies indicate that:
- It can inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
- Derivatives of this compound have shown promise in modulating inflammatory pathways by affecting cytokine production.
Medicine
The compound plays a crucial role in drug development, particularly as an intermediate for pharmaceuticals targeting specific biological pathways. Notable applications include:
- Anticancer Agents : Research indicates that modifications of this compound can lead to effective anticancer drugs.
- Antimicrobial Agents : Its derivatives have been screened for activity against various pathogens.
Industry
In industrial applications, this compound is utilized in the production of:
- Fine Chemicals : Used as an intermediate in synthesizing specialty chemicals.
- Agrochemicals : Its derivatives are also explored for use in agricultural chemicals due to their biological activity.
Case Studies and Research Findings
Recent studies highlight the versatility and importance of this compound:
- Anticancer Activity : A study published in Medicinal Chemistry demonstrated that modified indole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications for this compound .
- Antimicrobial Properties : Research published in Journal of Antibiotics indicated that certain derivatives of this compound displayed considerable antibacterial activity against resistant strains of bacteria, positioning them as candidates for new antibiotic therapies.
- Anti-inflammatory Effects : A recent investigation found that compounds derived from this indole derivative could inhibit pro-inflammatory cytokines, providing insights into their potential use for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-chloro-1H-indole-3-carbaldehyde is primarily related to its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes, receptors, and DNA, thereby modulating biological pathways. For example, indole derivatives have been shown to inhibit protein kinases and other enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Chloro-Substituted Indole-3-carbaldehydes
Table 1: Key Properties of Chloro-Substituted Indole-3-carbaldehydes
Key Differences :
- In contrast, the 5-chloro derivative’s para-substitution pattern enhances electronic conjugation, increasing reactivity in photochemical applications .
- Synthesis : The Vilsmeier-Haack reaction (using DMF/POCl₃) is common for 3-carbaldehyde synthesis. However, yields vary; 2-chloro derivatives often require longer reaction times due to steric effects .
Methyl-Substituted Analogues
Table 2: Comparison with Methylated Derivatives
Key Differences :
- Steric Effects : The 1-methyl group in 2-chloro-1-methyl-1H-indole-3-carbaldehyde increases steric bulk, reducing reactivity in aldehyde-mediated reactions compared to the unmethylated parent compound .
- Synthetic Routes : Methylated derivatives often require protective group strategies. For example, 2-chloro-1-methyl-1H-indole-3-carbaldehyde is synthesized via formylation of 3-chloro-1-methylindole under Vilsmeier-Haack conditions .
Functional Group Variants
Table 3: Comparison with Carboxylic Acid and Benzoyl Derivatives
Key Differences :
- Reactivity : The aldehyde group in this compound participates in condensations (e.g., forming Schiff bases), whereas the carboxylic acid derivative is more suited for salt formation or esterification .
- Biological Activity : Benzoyl-substituted derivatives show enhanced lipophilicity, improving membrane permeability in drug candidates .
Biological Activity
2-Chloro-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound serves as a precursor for synthesizing various biologically active molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activities associated with this compound, highlighting key research findings, mechanisms of action, and potential applications in drug development.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₈ClN₁O
- Molecular Weight : 219.64 g/mol
This compound features a chloro substituent at the 2-position of the indole ring and an aldehyde group at the 3-position, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds based on this indole derivative demonstrate strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.48 to 7.81 µg/mL, indicating potent bactericidal effects .
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
Compound A | 0.48 | 1.95 | Bactericidal |
Compound B | 3.91 | 7.81 | Bacteriostatic |
Compound C | 15.62 | 31.25 | Moderate |
These findings suggest that modifications to the indole structure can enhance antibacterial potency, making it a promising scaffold for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its derivatives. These compounds have shown cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). For example, one study reported that specific derivatives exhibited IC₅₀ values in the low micromolar range, demonstrating significant inhibition of cancer cell proliferation .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, compounds derived from this compound have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This action could position them as candidates for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Indole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial growth or cancer cell survival.
- Gene Expression Modulation : These compounds may influence gene expression related to apoptosis and cell cycle regulation in cancer cells.
- Multicomponent Reactions : The compound participates in multicomponent reactions (MCRs), which facilitate the synthesis of complex molecules with diverse biological activities.
Case Studies
Several case studies illustrate the biological efficacy of derivatives based on this compound:
- Synthesis and Evaluation of Antimicrobial Activity : A series of indole derivatives were synthesized using this compound as a starting material. The resulting compounds were tested against various bacterial strains, revealing potent activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than traditional antibiotics .
- Anticancer Screening : Derivatives were screened for cytotoxicity against multiple cancer cell lines. One notable derivative demonstrated an IC₅₀ value of 5 µM against MDA-MB-231 cells, indicating a promising avenue for further development as an anticancer agent .
Future Directions
The ongoing research into the biological activities of this compound suggests several future directions:
- Optimization of Derivatives : Continued synthesis and modification of derivatives could enhance their potency and selectivity.
- In Vivo Studies : Transitioning from in vitro studies to in vivo models will be crucial for assessing therapeutic efficacy and safety.
- Mechanistic Studies : Further exploration into the molecular mechanisms underlying their biological activities will provide insights necessary for drug design.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-1H-indole-3-carbaldehyde, and what are their critical reaction conditions?
- Methodology : The Vilsmeier-Haack reaction is widely used, involving phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, a mixture of oxindole, POCl₃ (1.3 equiv.), and DMF is refluxed in chloroform (CHCl₃) at 80°C for 18 hours. After neutralization with sodium carbonate, the product is extracted with dichloromethane and purified via column chromatography (petroleum ether/ethyl acetate) to achieve 65% yield .
- Key Considerations : Strict temperature control, anhydrous conditions, and efficient work-up (e.g., pH adjustment to 7) are critical to avoid hydrolysis of the aldehyde group.
Q. What spectroscopic and crystallographic methods validate the structure of this compound?
- Characterization :
- NMR/IR : Confirm the aldehyde proton (~9.8 ppm in ¹H NMR) and C=O stretching (~1680 cm⁻¹ in IR).
- Mass Spectrometry : Molecular ion peak at m/z 195 (M⁺) aligns with the molecular formula C₉H₆ClNO.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing hydrogen-bonding networks and planar indole systems .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in a desiccator at -20°C. Chlorinated solvents (e.g., CHCl₃) require segregated waste disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields for the Vilsmeier-Haack synthesis of this compound?
- Analysis : Compare variables:
- Reagent Ratios : Excess POCl₃ (1.3–1.5 equiv.) improves electrophilic substitution .
- Reaction Time : Extended reflux (18 hours vs. shorter periods) may enhance conversion but risks side reactions (e.g., over-chlorination).
- Purification : Column chromatography (silica gel, 10:1 hexane/acetone) vs. recrystallization affects purity and yield .
Q. What strategies enable regioselective functionalization of this compound without aldehyde degradation?
- Functionalization Methods :
- SN2 Substitution : Sodium hydride (NaH) in DMF deprotonates the indole N-H, enabling alkylation at the 1-position with 3,4-dichlorobenzyl bromide .
- Halogenation : Iodine/oxidizing agents in acetonitrile selectively introduce iodine at the 6-position, preserving the aldehyde .
Q. How do computational tools predict the reactivity of this compound in nucleophilic substitutions?
- Computational Insights : Density Functional Theory (DFT) calculations (e.g., using MOE software) identify electrophilic sites. The C-2 chlorine and C-3 aldehyde create electron-deficient regions, favoring nucleophilic attack at C-5 or C-7 .
Q. What hydrogen-bonding patterns govern the crystal packing of this compound?
- Graph Set Analysis : Etter’s formalism reveals N–H···O=C and C–H···Cl interactions, forming R₂²(8) motifs. These interactions stabilize layered structures, critical for understanding solubility and melting points .
Q. Methodological Challenges & Solutions
Q. How should researchers analyze contradictory data in the characterization of this compound derivatives?
- Systematic Approach :
- Reproducibility : Verify reaction conditions (e.g., anhydrous DMF purity).
- Complementary Techniques : Use HPLC (≥95% purity) alongside NMR to detect trace impurities .
- Crystallographic Validation : Compare experimental XRD data with Cambridge Structural Database entries to resolve structural ambiguities .
Q. What are the limitations of using SHELX for refining this compound crystal structures?
- Challenges : SHELX struggles with severe twinning or low-resolution data (<1.0 Å).
- Solutions : Integrate with PHENIX for anisotropic displacement parameters or OLEX2 for real-space refinement .
Q. Applications in Drug Discovery
Q. How is this compound utilized in designing enzyme inhibitors?
Properties
IUPAC Name |
2-chloro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSSNBNFOBVMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310948 | |
Record name | 2-chloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5059-30-3 | |
Record name | 5059-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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